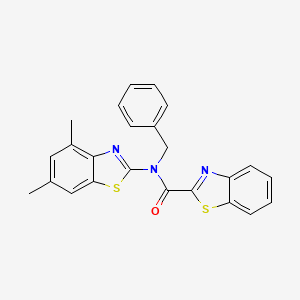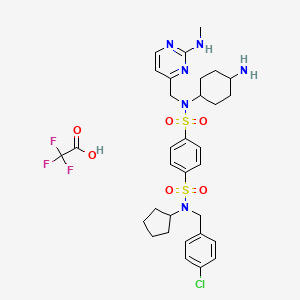
Deltasonamide 2 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltasonamide 2 (TFA) is a competitive, high-affinity PDEδ inhibitor with a Kd of approximately 385 pM . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Deltasonamide 2 (TFA) is 761.27 . The chemical formula is C32H40ClF3N6O6S2 . The CAS number is 2235358-74-2 .Physical and Chemical Properties Analysis
Deltasonamide 2 (TFA) has a molecular weight of 761.27 . It appears as a solid, white to off-white in color . It is soluble in DMSO at 125 mg/mL . The CAS number is 2235358-74-2 .Aplicaciones Científicas De Investigación
Catalytic and Chemical Properties
Deltasonamide 2 (TFA), as a derivative of trifluoroacetic acid (TFA), has been explored in various chemical and catalytic applications. Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, a compound closely related to Deltasonamide 2 (TFA), has shown significant potential as a recyclable and reusable catalyst for the synthesis of formamides, showcasing its utility in organic synthesis (Baghbanian & Farhang, 2013). Additionally, trifluoroacetic acid, the core component of Deltasonamide 2 (TFA), has been extensively used in organic synthesis due to its role as a solvent, catalyst, and reagent, demonstrating its versatility in facilitating various chemical transformations such as rearrangements and deprotections (López & Salazar, 2013).
Drug Development and Biological Studies
In the realm of drug development and biological research, the TFA moiety within Deltasonamide 2 (TFA) has been incorporated into drug design, particularly in the creation of multipotent compounds. For instance, tacrine–ferulic acid hybrids, which include the TFA moiety, have been synthesized and studied for their potential as anti-Alzheimer drugs. These hybrids have shown promising results in biological, molecular modeling, and ADMET studies, indicating their potential efficacy in treating neurodegenerative diseases (Benchekroun et al., 2015).
Analytical Chemistry and Protein Characterization
Deltasonamide 2 (TFA), as a variant of TFA, has also been significant in analytical chemistry, particularly in protein characterization. TFA is a commonly used mobile phase additive in the analysis of proteins in reversed-phase liquid chromatography (RPLC). Despite its advantages in providing symmetrical and narrow peak shapes for proteins, it can decrease mass spectrometric sensitivity, leading researchers to explore alternative mobile phase additives (Bobály et al., 2015).
Environmental and Industrial Applications
In environmental and industrial applications, TFA-related compounds have been utilized in the synthesis of polyamide nano-composite membranes for forward osmosis applications, indicating the potential use of Deltasonamide 2 (TFA) in water treatment and purification technologies (Niksefat et al., 2014).
Mecanismo De Acción
Safety and Hazards
Safety data sheets suggest that Deltasonamide 2 (TFA) should be handled with care. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection . It should be stored in a dry place, away from moisture .
Propiedades
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRTOXQVYGULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClF3N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
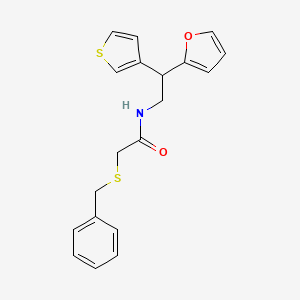
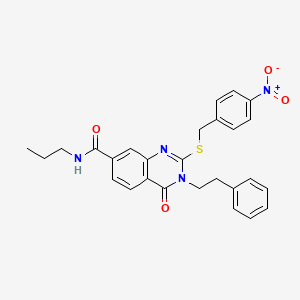
![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)
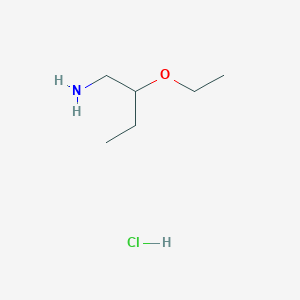
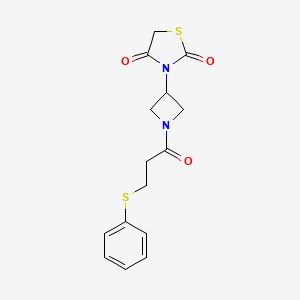

![2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2513649.png)
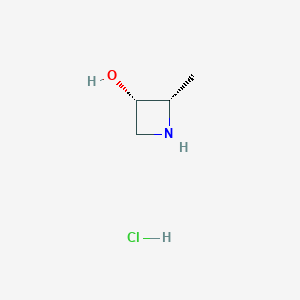
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2513652.png)
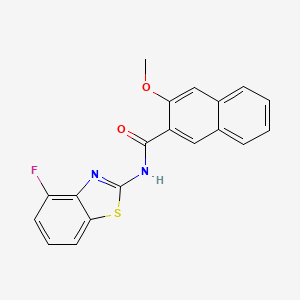
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
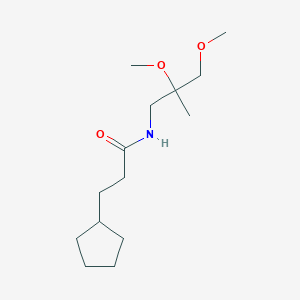
![N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2513662.png)
